Cas no 2097941-45-0 ((E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide)
![(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2097941-45-0x500.png)
(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2097941-45-0
- AKOS040696640
- (E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide
- (E)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylethenesulfonamide
- F6192-1233
-
- Inchi: 1S/C18H17NO3S2/c20-24(21,12-9-15-5-2-1-3-6-15)19-13-17(16-8-11-23-14-16)18-7-4-10-22-18/h1-12,14,17,19H,13H2/b12-9+
- InChI Key: XKOLGMWBHYMIQP-FMIVXFBMSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(NCC(C1=CC=CO1)C1=CSC=C1)(=O)=O
Computed Properties
- Exact Mass: 359.06498575g/mol
- Monoisotopic Mass: 359.06498575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 509
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9Ų
- XLogP3: 3.5
(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6192-1233-2μmol |
(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide |
2097941-45-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6192-1233-10μmol |
(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide |
2097941-45-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6192-1233-25mg |
(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide |
2097941-45-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6192-1233-30mg |
(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide |
2097941-45-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6192-1233-100mg |
(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide |
2097941-45-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6192-1233-20μmol |
(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide |
2097941-45-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6192-1233-1mg |
(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide |
2097941-45-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6192-1233-4mg |
(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide |
2097941-45-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6192-1233-75mg |
(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide |
2097941-45-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6192-1233-50mg |
(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide |
2097941-45-0 | 50mg |
$160.0 | 2023-09-09 |
(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide Related Literature
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Additional information on (E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide
Introduction to (E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide (CAS No. 2097941-45-0)
(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide (CAS No. 2097941-45-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to as a sulfonamide derivative, combines elements from furan, thiophene, and phenyl groups, making it a versatile candidate for various biological studies and drug development initiatives.
The chemical structure of (E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide is characterized by its conjugated double bond system and the presence of heterocyclic rings. These structural features contribute to its stability and reactivity, which are crucial for its biological activities. The furan and thiophene moieties are known for their electron-donating properties, while the phenyl group provides additional aromatic stability.
Recent studies have highlighted the potential of (E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide in various therapeutic areas. One of the most promising applications is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, (E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide has also shown promise in cancer research. A study published in Cancer Letters demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This finding suggests that it could be a valuable lead compound for the development of new anticancer agents.
The pharmacokinetic properties of (E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide have also been investigated. Preliminary data indicate that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its potential use as an oral medication. These properties make it an attractive candidate for further preclinical and clinical studies.
Safety and toxicity assessments are critical aspects of drug development. Initial toxicity studies have shown that (E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide has low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, more comprehensive safety evaluations are necessary to ensure its safety in human trials.
The synthesis of (E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide involves several steps, including the formation of the sulfonamide bond and the introduction of the heterocyclic rings. Various synthetic routes have been explored to optimize yield and purity. One common approach involves the reaction of 2-furylacetonitrile with thiophenecarboxaldehyde followed by sulfonation with chlorosulfonic acid and subsequent nucleophilic substitution with an amine derivative.
In conclusion, (E)-N-[2-(furan-2-y l)- ̶ ̶ ̶ ̶ ̶ ̶ ̶ (t h i o p h e n -3-y l ) e t h y l ] - ̶ ̶ ̶ ̶ ̶ ( p h e n y l e t h e n e -1-s u l f o n a m i d e ) strong > ( C A S N o . 2097941 -45 -0 ) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with favorable pharmacokinetic properties and low toxicity, makes it an attractive candidate for further research and development in medicinal chemistry.
2097941-45-0 ((E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide) Related Products
- 2137993-55-4(4-methyl-1-2-(oxolan-3-yloxy)ethyl-1H-pyrazol-3-amine)
- 2171725-69-0(5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid)
- 2171603-16-8(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidooxolane-2-carboxylic acid)
- 1226436-94-7(1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide)
- 885280-42-2(2(1H)-Naphthalenone,3,4-dihydro-6-(phenylmethoxy)-)
- 1544437-41-3(2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid)
- 392293-63-9(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 91375-25-6((prop-2-yn-1-yl)bis(trimethylsilyl)amine)
- 1488892-36-9(4-chloro-6-[3-(trifluoromethyl)piperidin-1-yl]pyrimidine)
- 2138223-17-1(2-Benzofurancarboxylic acid, 3-(methylsulfonyl)-5-nitro-)




